molecular formula C23H28ClN3O5 B2552253 N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1329625-67-3

N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2552253
CAS No.: 1329625-67-3
M. Wt: 461.94
InChI Key: RYVGFPXAGYXDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzo[d][1,3]dioxole-5-carboxamide derivative featuring a piperazine core substituted with a phenoxypropanoyl group and an ethyl linker. The hydrochloride salt form enhances solubility and stability, critical for drug development .

Properties

IUPAC Name

N-[2-[4-(2-phenoxypropanoyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5.ClH/c1-17(31-19-5-3-2-4-6-19)23(28)26-13-11-25(12-14-26)10-9-24-22(27)18-7-8-20-21(15-18)30-16-29-20;/h2-8,15,17H,9-14,16H2,1H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVGFPXAGYXDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₂₅H₃₃N₃O₄Cl
  • Molecular Weight : 463.61 g/mol
  • CAS Number : 202189-78-4

The compound features a benzo[d][1,3]dioxole core, which is known for its diverse biological properties. The presence of a piperazine moiety is significant for its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoxazepine have shown limited antimicrobial activity against certain bacterial pathogens, suggesting that this compound may also possess such effects. In studies involving synthesized benzoxazepine derivatives, significant activities were noted against specific bacterial strains, indicating potential clinical applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural features have demonstrated cytotoxic effects against solid tumor cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer). These studies often report varying degrees of inhibition on cancer cell proliferation and modulation of pro-inflammatory cytokines like IL-6 and TNF-α, depending on the specific cancer cell line tested .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialLimited activity against selected bacterial strains
AnticancerCytotoxicity against HeLa and MCF-7 cell lines
Anti-inflammatoryModulation of IL-6 and TNF-α release

The mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cancer cell cycle progression.
  • Cytokine Modulation : The ability to affect cytokine release suggests a role in inflammatory pathways.
  • Antimicrobial Action : Potential disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various carboxamide derivatives and evaluated their antimicrobial efficacy. Compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxicity of benzoxazepine derivatives on multiple cancer cell lines, revealing promising results that support further exploration into similar compounds like this compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit potent antimicrobial activity. For example:

  • In vitro Studies : Compounds similar to N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride have shown significant antibacterial and antifungal effects against various pathogens. In a study involving several derivatives, compounds demonstrated high inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

The compound's structure suggests potential anticancer properties:

  • Cell Line Studies : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Neurological Disorders

Given its piperazine component, this compound may have applications in treating neurological disorders:

  • Anxiolytic Effects : Compounds derived from piperazine are known for their anxiolytic properties. Research has indicated that modifications in the piperazine structure can enhance these effects, making them potential candidates for anxiety treatment .

Pain Management

The anti-inflammatory properties observed in related compounds suggest that this compound could be beneficial in pain management:

  • Chronic Pain Studies : Some derivatives have been tested for their ability to alleviate pain in models of chronic inflammation, showing promise for conditions like rheumatoid arthritis .

Case Studies and Research Findings

Study ReferenceFocusFindings
Total SynthesisDemonstrated efficient synthetic routes for benzo[d][1,3]dioxole derivatives with high enantioselectivity.
Antimicrobial ActivityEvaluated several amide derivatives showing significant antibacterial and antifungal activity.
Anticancer ActivityInvestigated apoptosis induction in cancer cell lines by structurally similar compounds.
Pain ManagementExplored anti-inflammatory effects in chronic pain models indicating potential therapeutic use.

Comparison with Similar Compounds

Piperazine-Based Benzo[d][1,3]dioxole Derivatives

describes five piperazine-ethyl-benzodioxole derivatives (compounds 8–12 ) with varying aryl substitutions. Key comparisons include:

Compound ID Substituent Yield (%) Melting Point (°C) Activity Notes
8 Pyrimidine 65 181–182 Not reported
9 o-Tolyl 80 202–203 Not reported
10 p-Tolyl 70 184–185 Not reported
11 m-Tolyl 82 171–172 Not reported
12 2-Methoxyphenyl 75 173–174 Not reported
  • Structural Differences: The target compound replaces the aryl groups in 8–12 with a phenoxypropanoyl chain, introducing a ketone and ether linkage.

Acetamide Derivatives with Antimicrobial Activity

highlights acetamide derivatives (e.g., 47–50 ) with piperazine and sulfonyl groups. For example:

  • 47 and 48 : Active against gram-positive bacteria (MIC < 1 µg/mL).
  • 49 and 50 : Exhibit antifungal activity.
  • Comparison: The target compound shares the acetamide backbone but lacks sulfonyl or thiazole groups critical for antimicrobial activity in 47–50.

Piperazine-Carboxamide Receptor Antagonists

describes D3 receptor antagonists with piperazine-butyl-carboxamide structures. For instance, compounds with 2,3-dichlorophenyl or 2-methoxyphenyl substitutions show high D3 affinity (Ki < 10 nM) and enantioselectivity.

  • Comparison: The target compound’s ethyl linker (vs. The phenoxypropanoyl group could mimic aryl interactions seen in D3 antagonists, but binding data for the target compound are unavailable .

Carboxamide Hydrochlorides with Structural Variations

details N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride (CAS 1420861-51-3), differing in the piperidine core (vs. piperazine in the target compound).

  • Key Differences :
    • Basicity : Piperidine (pKa ~11) is less basic than piperazine (pKa ~9.8 for secondary amine), affecting solubility and ionizability.
    • Pharmacokinetics : Piperazine’s tertiary amines often enhance blood-brain barrier penetration, suggesting the target compound may have superior CNS bioavailability .

Benzodioxole-Fentanyl Analogs

lists benzodioxole fentanyl , an opioid with a benzodioxole-carboxamide group.

  • Comparison: While both compounds share the benzodioxole-carboxamide motif, the target lacks the aniline and propionamide groups critical for µ-opioid receptor binding.

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Coupling Reactions : Piperazine derivatives are functionalized via sulfonamide or carboxamide linkages under inert atmospheres (e.g., N₂). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with temperatures ranging from 0°C to reflux .

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol gradients) ensures ≥95% purity. Analytical HPLC with C18 columns confirms purity .
Key Data : Yields vary between 63–85% depending on substituent steric effects .

Basic: How is the molecular structure validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.3 ppm, piperazine CH₂ at δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : Optional for absolute configuration determination, though limited by crystal growth challenges .

Basic: How are solubility and stability profiles determined for formulation studies?

Methodological Answer:

  • Solubility : Measured in PBS (pH 7.4), DMSO, and ethanol via shake-flask method. HPLC quantifies saturation concentrations .
  • Stability :
    • pH Stability : Incubate at pH 1–10 (37°C, 24 hrs); quantify degradation via LC-MS.
    • Thermal Stability : TGA/DSC analysis identifies decomposition points (e.g., >200°C for hydrochloride salts) .

Advanced: What strategies resolve contradictions in receptor binding data across studies?

Methodological Answer:
Discrepancies in D3/D2 receptor affinity (e.g., Ki values) arise from:

Assay Variability : Use standardized radioligand binding assays (³H-spiperone for D3, ³H-raclopride for D2) .

Structural Isomerism : Compare enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to isolate active forms .

Statistical Analysis : Apply ANOVA to batch data (n ≥ 3) to identify outliers .

Advanced: How can computational modeling optimize reaction design and target binding?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict transition states and intermediates. ICReDD’s workflow integrates these with robotic screening .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., D3 receptor) using AMBER or GROMACS. Key metrics: binding free energy (MM-PBSA) and hydrogen bond persistence .

Advanced: What methods validate enantioselective synthesis for chiral analogs?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP/Pd complexes for asymmetric Suzuki couplings (e.g., 85% ee) .
  • Circular Dichroism (CD) : Compare CD spectra with known enantiomers.
  • Enantiomeric Excess (ee) : Quantify via chiral GC/MS or HPLC (e.g., Daicel columns) .

Advanced: How to address low bioavailability in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the piperazine nitrogen. Assess hydrolysis rates in simulated gastric fluid .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) via emulsion-solvent evaporation. Measure release kinetics in vitro .

Advanced: How to functionalize the benzo[d][1,3]dioxole moiety for SAR studies?

Methodological Answer:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at C5, followed by reduction to amine for cross-coupling .
  • Suzuki-Miyaura Coupling : Introduce aryl groups (e.g., 4-fluorophenyl) using Pd(PPh₃)₄ (1 mol%), K₂CO₃, dioxane/H₂O (3:1) at 80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.